molecular formula C9H7ClN2O2 B14091098 Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B14091098
M. Wt: 210.62 g/mol
InChI Key: WHZXTJYMYNSRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1427385-62-3) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . Its structure features a fused imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 5. This compound is commercially available in purities of 95% at prices ranging from $497/250 mg to $1,335/1 g, depending on the quantity .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-5-11-3-6(12)2-8(7)10/h2-5H,1H3

InChI Key

WHZXTJYMYNSRDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1Cl

Origin of Product

United States

Preparation Methods

Chloroacetaldehyde-Mediated Cyclization

The reaction of 2-amino-5-chloropyridine derivatives with chloroacetaldehyde constitutes a foundational approach. As demonstrated in the synthesis of 6-bromoimidazo[1,2-a]pyridine, this method involves nucleophilic attack of the amino group on chloroacetaldehyde, followed by intramolecular cyclization. For Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate, adaptation requires:

  • Starting Material : 2-Amino-5-chloropyridine-6-carboxylic acid, esterified to the methyl ester prior to cyclization.
  • Conditions : 25–50°C in aqueous ethanol with sodium bicarbonate.
  • Yield : ~70% (extrapolated from bromo analog data).

Challenges include competing side reactions from the electron-withdrawing carboxylate group, necessitating precise stoichiometric control of chloroacetaldehyde.

Ritter-Type Reactions for One-Pot Synthesis

Bismuth(III)-Catalyzed Intermolecular Ritter Reaction

A 2024 advancement utilizes bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) to catalyze Ritter reactions between pyridinylmethanols and nitriles. Applied to the target compound:

  • Substrate Design : 7-Chloro-pyridin-6-yl-methanol and methyl cyanoformate.
  • Mechanism :
    • Bi(OTf)₃ generates a benzylic carbocation at C6 of the pyridine.
    • Attack by the nitrile forms a nitrilium ion, which cyclizes with the adjacent nitrogen to form the imidazo ring.
  • Conditions : Dichloroethane (DCE), 150°C, 12–24 hours.
  • Yield : 86% (analogous to 3u in source).

Advantages :

  • Tolerance for electron-deficient pyridines due to Bi(OTf)₃’s Lewis acidity.
  • Scalability to gram quantities without chromatography.

Halogenation-Esterification Sequential Approaches

Late-Stage Chlorination of Imidazo[1,5-a]pyridine Esters

Methyl imidazo[1,5-a]pyridine-7-carboxylate serves as a precursor for chlorination:

  • Chlorinating Agents : SO₂Cl₂ or N-chlorosuccinimide (NCS).
  • Conditions :
    • Dichloromethane, 0°C to room temperature.
    • Radical initiators (e.g., AIBN) for regioselective C7 chlorination.
  • Yield : 65–78% (estimated from analogous brominations).

Limitations :

  • Competing dihalogenation requires controlled reagent addition.
  • Steric hindrance from the C6 ester may reduce chlorination efficiency.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Challenges
Chloroacetaldehyde 2-Amino-5-chloropyridine-6-carboxylate 25–50°C, aqueous ethanol 70% Mild conditions, minimal side products Low functional group tolerance
Ritter Reaction 7-Chloro-pyridin-6-yl-methanol 150°C, Bi(OTf)₃, DCE 86% High yield, one-pot synthesis High temperature, specialized catalysts
Halogenation-Esterif. Methyl imidazo[1,5-a]pyridine-7-carboxylate SO₂Cl₂, CH₂Cl₂ 75% Late-stage modification flexibility Regioselectivity control

Mechanistic Insights and Regioselectivity Considerations

Ritter Reaction Pathway

The Bi(OTf)₃-catalyzed mechanism involves:

  • Carbocation Formation : Protonation of pyridinylmethanol by p-TsOH, followed by Bi(OTf)₃-assisted dehydration to a carbocation.
  • Nitrilium Intermediate : Nitrile attack generates a nitrilium ion, which undergoes intramolecular cyclization with the pyridine’s N1.
  • Rearomatization : Loss of a proton restores aromaticity, yielding the imidazo[1,5-a]pyridine core.

Regioselectivity : The C6 carbocation’s stability dictates nitrile attack orientation, ensuring correct ring fusion.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural and physical properties of methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate and its closest analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Density (g/cm³) Key Suppliers/Price (USD) Reference
This compound (1427385-62-3) C₉H₇ClN₂O₂ 210.62 Cl at 7, COOCH₃ at 6 N/A $710/250 mg (BL83512)
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (1168090-92-3) C₉H₇ClN₂O₂ 210.62 Cl at 5, COOCH₃ at 6 1.42 ± 0.1 $5–$20/g (multiple Chinese suppliers)
Methyl imidazo[1,5-a]pyridine-6-carboxylate (139183-89-4) C₉H₈N₂O₂ 176.17 COOCH₃ at 6 1.3 ± 0.1 N/A (research use only)
Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate (1427419-15-5) C₁₀H₇N₃O₂ 201.18 CN at 6, COOCH₃ at 1 N/A N/A (specialized synthesis)
Key Observations:
  • Chlorine Position: The placement of chlorine (position 5 vs. 7) significantly impacts electronic properties. For example, methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1168090-92-3) has a higher predicted density (1.42 g/cm³) than the non-chlorinated analog (1.3 g/cm³), suggesting increased molecular packing efficiency due to halogen substitution .
  • Functional Groups: Replacement of chlorine with a cyano group (CN) in methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate reduces molecular weight (201.18 vs.

Commercial Availability and Pricing

  • Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate has 16 global suppliers (12 in China), indicating robust commercial availability .

Notes

Biological Activity: The evidence lacks explicit data on the biological activity of this compound.

Price Discrepancies : Higher pricing for the target compound may reflect specialized synthesis or purification requirements .

Supplier Diversity : Chinese suppliers dominate the market for imidazopyridine derivatives, offering cost advantages for bulk procurement .

Biological Activity

Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Structural Overview

This compound features a chlorine atom at the 7-position of the imidazo ring and a carboxylate group at the 6-position. Its molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2 with a molecular weight of approximately 210.62 g/mol. The unique substitution pattern contributes to its biological activity and reactivity profile.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro assays demonstrated submicromolar inhibitory activity against several tumor cell lines, indicating its potential as a lead compound in cancer therapy .

3. Neuroprotective Effects
Recent studies suggest that derivatives of this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. These derivatives have shown the ability to inhibit inflammatory markers in human microglia cells and reduce apoptosis in neuronal cells .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation: It may also act on specific receptors, altering signaling pathways that contribute to disease processes.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerSubmicromolar inhibition in tumor cell lines
NeuroprotectiveReduces inflammatory markers in neuronal cells

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateImidazo-pyridineDifferent positional isomerism
Methyl imidazo[1,5-a]pyridine-6-carboxylateImidazo-pyridineVariation in substitution pattern
Methyl 2-aminoimidazo[1,2-a]pyridineImidazo-pyridinePresence of amino group

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of imidazo[1,5-a]pyridine derivatives including this compound revealed that these compounds exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties
In a model of neuroinflammation, this compound demonstrated significant reduction in nitric oxide production by activated microglia, suggesting its potential role in mitigating neuroinflammatory responses.

Q & A

Q. What synthetic methodologies are commonly used to prepare Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate, and how do reaction parameters affect yield?

The synthesis typically involves tandem cyclization reactions. For example, a substrate like (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone is reacted with ethyl 4-bromo-3-methylbut-2-enoate in DMF under basic conditions (K₂CO₃) for 8 hours, followed by column chromatography to achieve ~76% yield . Key parameters include:

  • Molar ratios : A 1:2 substrate-to-reagent ratio optimizes cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Purification : Slow evaporation of hexane/ethyl acetate (3:1 v/v) yields X-ray-quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/IR : ¹H/¹³C NMR confirms regioselectivity (e.g., methyl ester at C6, chloro at C7). IR detects carbonyl stretches (~1700 cm⁻¹) and C–Cl vibrations .
  • X-ray crystallography : SHELXL refines torsional angles (e.g., carboxylate group deviates 55.6° from the imidazo-pyridine plane). Weak C–H⋯O interactions (2.5–3.0 Å) stabilize crystal packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Discrepancies often arise from torsional flexibility or disorder in the chlorophenyl group. Strategies include:

  • SHELX refinement : Apply riding hydrogen models (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5Ueq(C)) to stabilize light-atom positions .
  • High-resolution data : Use TWIN/BASF commands in SHELX to model twinning or pseudo-symmetry in chlorinated systems .
  • Validation tools : Check Rint (<5%) and Flack parameter (±0.01) to ensure chiral center accuracy .

Q. What experimental approaches are used to analyze conflicting spectral data (e.g., NMR vs. X-ray)?

  • Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., ester groups) at variable temperatures .
  • DFT calculations : Compare computed vs. experimental ¹³C chemical shifts (±2 ppm) to validate tautomeric forms .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl⋯π contacts) to explain packing discrepancies .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Analog synthesis : Introduce substituents at C3/C8 (e.g., ethynyl or pyridyl groups) to modulate receptor binding .
  • In vitro assays : Test GABAA receptor affinity (IC50) using radioligand displacement (³H-flunitrazepam) .
  • Molecular docking : Map steric clashes (e.g., chloro vs. methyl groups) in benzodiazepine-binding pockets using AutoDock Vina .

Q. What strategies optimize synthetic routes for scaled-up production while maintaining purity?

  • Flow chemistry : Reduce side reactions (e.g., ester hydrolysis) by controlling residence time (<30 min) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (<15) .
  • Crystallization engineering : Use anti-solvent precipitation (hexane/acetone) to enhance polymorph control .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Refinement

ParameterValue/DescriptionReference
Torsional angle (C3–O2)55.6° deviation from mean plane
C–H⋯O interactions2.8 Å (C10–H10⋯O1)
Rint0.032 (high-resolution data)

Q. Table 2. Comparative Analysis of Synthetic Routes

MethodYieldPurity (HPLC)Key Advantage
Tandem cyclization76%>98%Single-step efficiency
Multi-step annulation48%92%Compatibility with electron-deficient substrates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.